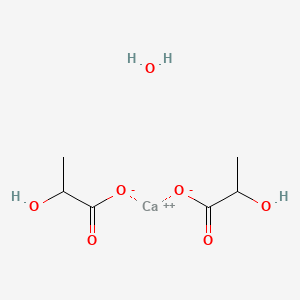

Calcium lactate hydrate

Descripción general

Descripción

Calcium lactate hydrate is a salt that consists of two lactate anions for each calcium cation (Ca2+). It is prepared commercially by the neutralization of lactic acid with calcium carbonate or calcium hydroxide .

Synthesis Analysis

Calcium lactate can be synthesized from Black Sea mussel shells. The physical and chemical characteristics of synthesized calcium lactate were evaluated using Fourier Transform Infrared Spectroscopy, X-ray diffraction analysis, and thermal analysis . Another method involves the reaction of lactic acid with calcite .Molecular Structure Analysis

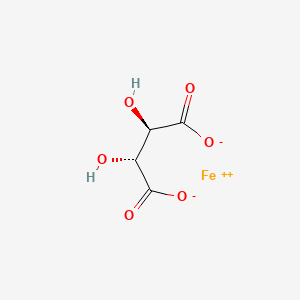

Calcium lactate hydrate has a molecular formula of C6H12CaO7. The lactate ion is chiral, with two enantiomers, D (−, R) and L (+, S). The L isomer is the one normally synthesized and metabolized by living organisms .Chemical Reactions Analysis

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid . The solubility of calcium L-lactate in water increases significantly in the presence of d-gluconate ions .Physical And Chemical Properties Analysis

Calcium lactate hydrate has a molar mass of 218.22 g/mol. It appears as a white or off-white powder, slightly efflorescent. It is very soluble in methanol, insoluble in ethanol, and its solubility in water increases with temperature .Aplicaciones Científicas De Investigación

Thermochemical Heat Storage

Calcium L-lactate hydrate has been used in Thermochemical Heat Storage (TCS) technology . It has been demonstrated that Calcium L-lactate pentahydrate (CaLP) can reversibly dehydrate/hydrate within an operating temperature range suitable for low-temperature thermochemical heat storage . The heat storage and release capacities were estimated to be 1127-900 kJ kg-1 (or 1696-1355 MJ m-3), thus ranking this organic salt among the most competitive inorganic counterparts .

Energy Source for Bacteria

Calcium L-lactate hydrate has been used as a sole carbon and energy source to study the sulfate reduction ability of Desulfovibrio desulfuricans under different conditions .

Enhancing Concrete Strength

Researchers have used calcium lactate to enhance the compressive strength of concrete . It is added as a supplement in the water used for concrete mixing. The bacteria liquid culture and calcium lactate are added directly to the concrete mix .

Self-healing of Concrete Cracks

In addition to enhancing the compressive strength of concrete, calcium lactate has also been used to promote the self-healing of cracks in concrete . When the concrete cracks, the calcium lactate reacts with the bacteria present in the concrete to form limestone, which fills the cracks and heals the concrete .

Sustainable Energy Systems

Calcium L-lactate hydrate is being explored for use in more sustainable energy systems . It offers a viable path in the transition towards more sustainable energy systems .

Chemical Stability

Calcium L-lactate hydrate has shown good thermal and chemical stability . This makes it suitable for use in various applications that require stable compounds .

Mecanismo De Acción

Target of Action

Calcium lactate hydrate primarily targets the calcium ion (Ca2+) and lactic acid in the body . Calcium ions play a crucial role in various physiological processes, including bone formation, nerve transmission, muscle contraction, and blood clotting . Lactic acid, on the other hand, serves as a fuel or energy source in mammals, acting as an intermediate in metabolic pathways .

Mode of Action

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate hydrate dissociates into calcium cation and lactic acid anions . The lactic acid anions, which are the conjugate base of lactic acid, diffuse through the muscles and are transported to the liver by the bloodstream to participate in gluconeogenesis .

Biochemical Pathways

The dissociation of calcium lactate hydrate into calcium ions and lactic acid anions impacts several biochemical pathways. The lactic acid anions serve as an energy source in mammals by acting as an intermediate in metabolic pathways . They are involved in the process of gluconeogenesis in the liver . Additionally, lactate metabolism within the gut microbiota involves various microbes and biochemical pathways .

Pharmacokinetics

The pharmacokinetics of calcium lactate hydrate primarily involve its absorption in the gastrointestinal tract and its subsequent distribution in the body. The compound is used as a nutritional supplement, and its bioavailability is influenced by factors such as the presence of other nutrients and the pH of the stomach .

Result of Action

The primary result of calcium lactate hydrate’s action is the provision of calcium ions and lactic acid to the body. This can help prevent or treat calcium deficiency . Additionally, the lactic acid produced can serve as an energy source for various bodily functions .

Action Environment

The action of calcium lactate hydrate can be influenced by various environmental factors. For instance, its solubility in water increases significantly in the presence of d-gluconate ions . Moreover, while its solubility increases with temperature, the concentration of free Ca2+ ions decreases, which is explained by the lactate and calcium ions becoming less hydrated and forming a complex . The compound also shows good thermal and chemical stability .

Safety and Hazards

Direcciones Futuras

Calcium lactate hydrate has potential applications in the pharmaceutical domain. It is extensively utilized as a calcium source for preventing and treating calcium deficiencies. The use of marine by-products as precursor materials has gained great interest in the extraction and production of chemical compounds with suitable properties .

Propiedades

IUPAC Name |

calcium;2-hydroxypropanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAVASCOAJMZHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium lactate hydrate | |

CAS RN |

41372-22-9 | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

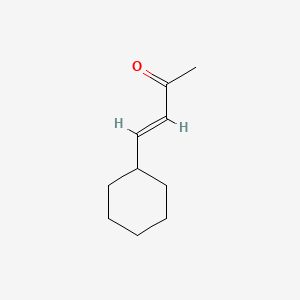

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B3425329.png)